

## A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Comparison Guide for Researchers and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties dictate the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design and development of novel ADCs, with profound implications for both efficacy and safety. This guide provides an objective, data-driven comparison of these two predominant linker strategies to inform rational ADC design.

# At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers



| Feature                             | Cleavable Linker (e.g.,<br>Valine-Citrulline)                                                                                                          | Non-Cleavable Linker (e.g.,<br>Thioether)                                                     |
|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Mechanism of Release                | Enzymatic (e.g., by Cathepsin B) or chemical (pH, glutathione) cleavage in the tumor microenvironment or within the cell.[1][2]                        | Proteolytic degradation of the antibody backbone in the lysosome.[2][3]                       |
| Released Payload                    | Unmodified, potent payload.[4]                                                                                                                         | Payload attached to the linker<br>and an amino acid residue<br>(e.g., Cys-linker-payload).[4] |
| Plasma Stability                    | Generally lower, with potential for premature drug release.[4]                                                                                         | Generally higher, leading to a more stable ADC in circulation. [3][4]                         |
| Bystander Effect                    | High, due to the release of membrane-permeable, free payload.[2][4]                                                                                    | Low to negligible, as the released payload is typically charged and less permeable. [2][4]    |
| Off-Target Toxicity                 | Higher potential due to premature release and bystander effect.[4]                                                                                     | Lower potential due to higher stability and limited bystander effect.[3][4]                   |
| Efficacy in Heterogeneous<br>Tumors | Potentially more effective due to the bystander effect, which can eliminate antigen-negative tumor cells in the vicinity of antigen-positive cells.[4] | May be less effective against antigen-negative cells within the tumor.[4]                     |

# Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.







Cleavable linkers are designed to be stable in systemic circulation but are susceptible to specific triggers prevalent in the tumor microenvironment or within tumor cells.[5] These triggers can be enzymatic, such as the high concentration of proteases like Cathepsin B in lysosomes, or chemical, such as the acidic environment of endosomes or the high intracellular concentration of reducing agents like glutathione.[1] The most common types of cleavable linkers include:

- Protease-sensitive linkers: Often containing a dipeptide sequence like valine-citrulline (Val-Cit), which is readily cleaved by lysosomal proteases.[6]
- pH-sensitive linkers: Incorporating acid-labile groups like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes.[7]
- Glutathione-sensitive linkers: Containing disulfide bonds that are reduced in the high glutathione concentration within the cell.[8]

Non-cleavable linkers, in contrast, form a stable covalent bond, typically a thioether linkage, between the antibody and the payload.[5] The release of the cytotoxic drug is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome.[3] This process releases the payload still attached to the linker and the amino acid residue to which it was conjugated.[4]





Figure 1. ADC Mechanism of Action

Click to download full resolution via product page

Caption: Comparison of drug release from cleavable and non-cleavable linkers.



### **Quantitative Performance Data**

Direct head-to-head comparisons of ADCs with cleavable and non-cleavable linkers using the same antibody and payload are limited in the published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.

**In Vitro Cytotoxicity** 

| ADC<br>Construct        | Linker Type                       | Cell Line            | Target<br>Antigen | IC50                                                         | Citation |
|-------------------------|-----------------------------------|----------------------|-------------------|--------------------------------------------------------------|----------|
| mil40-16                | Cleavable<br>(vc)                 | BT-474               | HER2              | Not explicitly stated, but used as a comparator for toxicity | [4]      |
| mil40-15                | Non-<br>cleavable<br>(Cys-linker) | BT-474               | HER2              | ~1 x 10 <sup>-11</sup> M                                     | [4]      |
| mil40-15                | Non-<br>cleavable<br>(Cys-linker) | MCF-7<br>(Bystander) | HER2-<br>negative | ~1 x 10 <sup>-9</sup> M                                      | [4]      |
| Trastuzumab-<br>vc-MMAE | Cleavable<br>(vc)                 | NCI-N87              | HER2              | Not explicitly stated, but used as a comparator for efficacy | [4]      |
| Fc-U-ZHER2-<br>MMAE     | Cleavable<br>(novel)              | NCI-N87              | HER2              | More potent<br>than<br>Herceptin-<br>MMAE                    | [4]      |

### **In Vivo Efficacy**



Direct comparative in vivo efficacy data for cleavable vs. non-cleavable MMAE ADCs with the same antibody is scarce. However, studies on individual ADCs provide insights into their potency.

| ADC<br>Construct              | Linker Type              | Tumor<br>Model                 | Dosing      | Tumor<br>Growth<br>Inhibition<br>(TGI)                             | Citation |
|-------------------------------|--------------------------|--------------------------------|-------------|--------------------------------------------------------------------|----------|
| Fc-U-ZHER2-<br>MMAE           | Cleavable<br>(novel)     | NCI-N87<br>Gastric<br>Cancer   | Single dose | Complete<br>tumor<br>regression in<br>a portion of<br>animals      | [4]      |
| CX-DM1-<br>containing<br>ADCs | Cleavable<br>(triglycyl) | Human<br>lymphoma<br>xenograft | 3 mg/kg     | More active<br>than a 15<br>mg/kg dose<br>of the SMCC-<br>DM1 ADCs | [9]      |

**Plasma Stability** 

| ADC Construct                               | Linker Type              | Species | Half-life / %<br>Intact         | Citation |
|---------------------------------------------|--------------------------|---------|---------------------------------|----------|
| Val-Cit linker<br>conjugate                 | Cleavable (vc)           | Mouse   | Hydrolyzed<br>within 1 h        | [9]      |
| Sulfatase-<br>cleavable linker<br>conjugate | Cleavable<br>(sulfatase) | Mouse   | High stability<br>(over 7 days) | [9]      |
| EVCit linker ADC                            | Cleavable<br>(EVCit)     | Mouse   | Almost no premature cleavage    | [10]     |

### The Bystander Effect: A Double-Edged Sword







A key advantage of cleavable linkers is their ability to induce a "bystander effect."[4] This occurs when the released, membrane-permeable free payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells.[4] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. [4] However, this can also lead to increased off-target toxicity if the payload diffuses into healthy tissues.[4]

Non-cleavable linkers, on the other hand, release a charged payload-linker-amino acid adduct that is not readily membrane-permeable, thus largely abrogating the bystander effect.[4] This can be beneficial for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired, and for improving the safety profile of the ADC.[4]





Figure 2. The Bystander Effect

Click to download full resolution via product page

Caption: Bystander effect of cleavable vs. non-cleavable linkers.

### **Experimental Protocols**





Detailed and robust experimental protocols are essential for the characterization and selection of optimal linkers for ADC development.

### In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the in vitro potency (IC50) of an ADC.





Figure 3. In Vitro Cytotoxicity Assay Workflow

Click to download full resolution via product page

Caption: General workflow for an in vitro cytotoxicity assay.



#### Materials:

- Target cancer cell line
- Complete culture medium
- 96-well plates
- ADC and control antibody
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC in culture medium.
   [6] Remove the old medium from the cells and add the ADC dilutions.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[6]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
- Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[1]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
- Data Analysis: Plot the absorbance against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

### **In Vitro Plasma Stability Assay**



This protocol outlines a method to evaluate the stability of an ADC in plasma.

#### Materials:

- ADC
- Human, rat, or mouse plasma
- Phosphate-buffered saline (PBS)
- Affinity capture beads (e.g., Protein A/G)
- LC-MS system

#### Procedure:

- Incubation: Incubate the ADC in plasma at 37°C.[12]
- Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[12]
- ADC Capture: At each time point, capture the ADC from the plasma sample using affinity beads.[12]
- Washing: Wash the beads to remove unbound plasma proteins.[12]
- Elution: Elute the ADC from the beads.[12]
- LC-MS Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio
   (DAR) and the presence of free payload.[13]
- Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine its plasma stability.

### **Bystander Killing Assay (Co-culture Method)**

This protocol outlines a method to assess the bystander effect of an ADC.

#### Materials:



- Antigen-positive (Ag+) target cell line
- Antigen-negative (Ag-) bystander cell line, labeled with a fluorescent protein (e.g., GFP)
- Complete culture medium
- 96-well plates
- ADC
- Fluorescence plate reader or flow cytometer

#### Procedure:

- Cell Seeding: Co-culture the Ag+ and fluorescently labeled Ag- cells at a defined ratio (e.g., 1:1, 1:3) in a 96-well plate.[14]
- ADC Treatment: Treat the co-culture with various concentrations of the ADC.[14] Include monocultures of Ag- cells treated with the ADC as a control.[14]
- Incubation: Incubate the plate for 72-96 hours.[14]
- Viability Assessment: Measure the viability of the Ag- cells by quantifying the fluorescence signal using a plate reader or by flow cytometry.[14]
- Data Analysis: Compare the viability of the Ag- cells in the co-culture to that in the monoculture. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[14]

### **Conclusion: Selecting the Optimal Linker**

The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on several factors, including the target antigen, the tumor microenvironment, the nature of the payload, and the desired therapeutic window.

Cleavable linkers are often favored for their potential to induce a potent bystander effect, which can be crucial for treating heterogeneous tumors.[2] However, this comes with a potential for lower plasma stability and a higher risk of off-target toxicity.[2]



Non-cleavable linkers offer enhanced plasma stability and a generally better safety profile due to the limited bystander effect.[2] This makes them an attractive option for homogenous tumors with high antigen expression.[4]

Ultimately, the optimal linker strategy must be empirically determined for each ADC candidate through rigorous preclinical evaluation.[2] The experimental protocols provided in this guide offer a framework for conducting such evaluations and making data-driven decisions in the development of the next generation of safe and effective antibody-drug conjugates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry ProteoGenix [proteogenix.science]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity Creative Biolabs [creative-biolabs.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]



- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in ADC Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8229406#cleavable-vs-non-cleavable-linkers-in-adc-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com